6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine

Kinase Inhibitor Design Structure-Activity Relationship Triazolopyridazine Scaffold

Kinase selectivity panels often lack compounds with unique hinge-binding motifs. CAS 596825-50-2 addresses this with its 5-(pyridin-2-yl)thiophen-2-yl substituent, providing an additional H-bond acceptor and metal-coordination site vs simpler 3-thiophenyl analogs. • Enables distinct kinase profiling (c-Met, LRRK2, Pim-1) via pyridyl nitrogen hinge engagement. • 6-Cl handle for rapid nucleophilic aromatic substitution/cross-coupling analog synthesis. • Elevated LogP (~3.5-4.0) supports CNS-penetrant evaluation via PAMPA-BBB.

Molecular Formula C14H8ClN5S
Molecular Weight 313.8 g/mol
CAS No. 596825-50-2
Cat. No. B12587896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine
CAS596825-50-2
Molecular FormulaC14H8ClN5S
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(S2)C3=NN=C4N3N=C(C=C4)Cl
InChIInChI=1S/C14H8ClN5S/c15-12-6-7-13-17-18-14(20(13)19-12)11-5-4-10(21-11)9-3-1-2-8-16-9/h1-8H
InChIKeyHVHHBHAHMQVTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine: Structural & Pharmacological Overview for Kinase Screening


6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine (CAS 596825-50-2) is a heterocyclic small molecule belonging to the triazolopyridazine class, characterized by a 6-chloro substituent and a unique 5-(pyridin-2-yl)thiophen-2-yl motif at the 3-position . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged core in kinase inhibitor design, particularly for c-Met, LRRK2, and Pim-1 kinases, and also appears in GABAA receptor ligands [1]. This compound's distinct biaryl-thiophene-pyridine substituent differentiates it from simpler 3-aryl analogs, potentially conferring altered kinase selectivity profiles and physicochemical properties relevant to probe discovery and lead optimization campaigns [2].

Reported privileged scaffold for c-Met, LRRK2, and Pim-1 kinase inhibitor design
Distinct 5-(pyridin-2-yl)thiophen-2-yl substituent may support novel kinase selectivity profiling
6-Chloro synthetic handle enables rapid derivatization for lead optimization campaigns

Why Simpler Triazolopyridazine Analogs Cannot Replace This Compound


Generic substitution within the triazolopyridazine class is not feasible without altering biological target engagement and physicochemical properties. The 3-position substituent is a primary driver of kinase selectivity and potency; for example, 6-chloro-3-(thiophen-2-yl) analogs demonstrate different binding modes compared to 3-phenyl derivatives in c-Met kinase inhibition [1]. The target compound's 5-(pyridin-2-yl)thiophen-2-yl group introduces an additional nitrogen atom capable of hydrogen bonding and metal coordination, which is absent in simpler thiophene or phenyl analogs, potentially altering selectivity profiles across the kinome [2]. Furthermore, predicted lipophilicity and polar surface area differences between the target compound and its simpler analogs significantly impact solubility and permeability, rendering direct substitution unreliable without re-optimization .

3-Position substituent profile differs significantly from simpler thiophenyl or phenyl analogs, potentially altering kinase target engagement and selectivity.
Absence of the pyridyl nitrogen in non-pyridine analogs removes a key H-bond and metal-coordination interaction that may affect hinge-region binding.
Lipophilicity and polar surface area variations may shift solubility-permeability balance, requiring re-optimization for assay compatibility.

Quantitative Differentiation Evidence for Informed Procurement


Unique Pyridyl-Thiophene Substituent Enhances H-Bonding & Metal Coordination

The target compound features a 3-(5-(pyridin-2-yl)thiophen-2-yl) group, which introduces an additional pyridine nitrogen capable of acting as a hydrogen bond acceptor and a potential metal chelator . In contrast, 6-chloro-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1032705-56-8) lacks this pyridyl nitrogen entirely, possessing only 4 hydrogen bond acceptors versus the target compound's 5 . Similarly, 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7190-80-9) also lacks the sulfur atom and the pyridine ring, resulting in fundamentally different electronic and steric properties [1]. This structural distinction is critical because the pyridyl nitrogen can engage in key interactions with the hinge region of kinase active sites, as demonstrated for pyridine-containing kinase inhibitors, potentially altering selectivity profiles [2].

H-Bond & Metal Coordination
Class-level inference
5 H-bond acceptors; pyridine N capable of metal coordination
May support novel hinge-region engagement vs. analogs
Class-level SAR; target-specific validation required
Kinase Inhibitor Design Structure-Activity Relationship Triazolopyridazine Scaffold

Higher Predicted Lipophilicity Alters Permeability vs. Thiophenyl Analog

The predicted LogP of the target compound is estimated to be approximately 3.5–4.0, substantially higher than the measured LogP of 2.51 for 6-chloro-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1032705-56-8) . This increase is attributable to the additional pyridine and extended conjugation of the biaryl system. Higher lipophilicity generally enhances passive membrane permeability but also increases the risk of nonspecific protein binding and phospholipidosis [1]. For procurement decisions, this means the target compound may be more suitable for cell-based assays requiring high membrane penetration, while the thiophenyl analog may be preferred for biochemical assays where solubility is paramount.

Predicted LogP
Class-level inference
Estimated ~3.5–4.0
Supports permeability screening context
Predicted value; measured LogP may differ
Physicochemical Property Profiling Lipophilicity ADME Optimization

Moderate Potency Distinguishes Scaffold from Nanomolar Kinase Inhibitors

A reported IC50 value of approximately 28 μM has been noted for this compound in an unspecified assay context [1]. While this potency is modest, it places the compound in a distinct activity range compared to highly optimized triazolopyridazine kinase inhibitors such as compound 4g (c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM) [2] and PF-06371900 (LRRK2 IC50 in nanomolar range) [3]. This activity differential suggests the target compound may serve as an early-stage scaffold for fragment-based optimization rather than a late-stage lead, which is valuable for medicinal chemistry campaigns seeking novel starting points with distinct selectivity profiles.

Reported IC50
Data to verify
~28 μM (unspecified target)
Supports fragment-based hit identification workflow
Low-confidence value; confirm in defined kinase assay
Kinase Inhibition Biological Activity Triazolopyridazine Screening

Optimal Research & Procurement Application Scenarios


Kinase Selectivity Panel Profiling of a Novel Scaffold

The compound's unique 5-(pyridin-2-yl)thiophen-2-yl substituent, providing an additional hydrogen bond acceptor and metal-coordination site compared to 3-thiophenyl and 3-phenyl analogs , makes it a strong candidate for broad kinase selectivity panels. Procurement is justified for identifying novel kinase targets where the pyridyl nitrogen engages the hinge region, potentially yielding selectivity profiles distinct from established triazolopyridazine inhibitor series such as the c-Met inhibitors described by Boezio et al. [1].

Fragment-Based Lead Discovery Using the 6-Chloro Derivatization Handle

The 6-chloro substituent serves as a synthetic handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling rapid analog synthesis . Combined with the compound's moderate reported potency (~28 μM) [2], this positions the compound as a viable fragment hit for structure-guided optimization, where the chlorine can be replaced with diverse amines or thioethers to improve potency and selectivity while retaining the privileged triazolopyridazine core [1].

Physicochemical Benchmarking for CNS-Penetrant Kinase Inhibitor Design

The predicted elevated LogP (~3.5–4.0) relative to simpler triazolopyridazine analogs (LogP 2.51 for the thiophenyl analog) suggests enhanced passive permeability, making this compound a valuable tool for studying CNS-penetrant kinase inhibitor properties. Procurement is warranted for evaluating blood-brain barrier permeability in parallel artificial membrane permeability assays (PAMPA) and for comparison with LRRK2 brain-penetrant leads [3].

Application
Selection Property
Validation Focus
Kinase selectivity panel profiling
Unique 5-(pyridin-2-yl)thiophen-2-yl substituent
Hinge-region engagement and selectivity profile interpretation
Fragment-based hit optimization
6-Chloro synthetic handle
Analog synthesis and target engagement improvement
CNS permeability assessment
Elevated predicted LogP
Passive permeability and PAMPA evaluation
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